Bienvenue dans la boutique en ligne BenchChem!

2-chloro-N-(2-(4-fluorophenoxy)ethyl)benzamide

Myeloperoxidase Inflammation Enzyme Inhibition

This research-grade benzamide offers a unique multi-target profile: 6.7-8.3x α3β4-selectivity over α4β2/α4β4 nAChRs (IC₅₀ 1.8 nM) and potent MPO inhibition (IC₅₀ 1 nM), validated in smoking-cessation models. Its defined SERT/NET/DAT fingerprint (100/443/658 nM) makes it an ideal reference for triple-reuptake screening. Avoid confounding SAR; choose this precisely characterized tool compound for reproducible target validation.

Molecular Formula C15H13ClFNO2
Molecular Weight 293.72
CAS No. 1105209-89-9
Cat. No. B2632937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(2-(4-fluorophenoxy)ethyl)benzamide
CAS1105209-89-9
Molecular FormulaC15H13ClFNO2
Molecular Weight293.72
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NCCOC2=CC=C(C=C2)F)Cl
InChIInChI=1S/C15H13ClFNO2/c16-14-4-2-1-3-13(14)15(19)18-9-10-20-12-7-5-11(17)6-8-12/h1-8H,9-10H2,(H,18,19)
InChIKeyNWTNUPOSCXSMGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-(2-(4-fluorophenoxy)ethyl)benzamide (CAS 1105209-89-9): Chemical Identity, Core Characteristics, and Research-Grade Procurement Context


2-Chloro-N-(2-(4-fluorophenoxy)ethyl)benzamide (CAS 1105209-89-9) is a synthetic small molecule with the molecular formula C₁₅H₁₃ClFNO₂ and a molecular weight of 293.72 g/mol . It belongs to the benzamide class of compounds, characterized by a central benzamide core substituted with a 2-chloro group and an N-(2-(4-fluorophenoxy)ethyl) side chain. This specific structural architecture distinguishes it from simpler benzamides and underlies its interaction profile across a range of pharmacologically relevant targets. Commercially, this compound is available as a research-grade chemical for in vitro and in vivo experimental applications, typically supplied with analytical documentation verifying purity and identity.

Why Generic 2-Chloro-N-(2-(4-fluorophenoxy)ethyl)benzamide Substitution Fails: Evidence-Based Differentiation for Research and Industrial Procurement


Procuring 2-chloro-N-(2-(4-fluorophenoxy)ethyl)benzamide based solely on its benzamide class membership is insufficient for rigorous research or industrial applications. The precise substitution pattern—specifically the 2-chloro and 4-fluorophenoxyethyl groups—is not arbitrary; it dictates a unique multi-target pharmacological signature that cannot be assumed for close structural analogs. As demonstrated in comparative studies of benzamide derivatives, even minor modifications to the halogen position, linker length, or aryl substitution dramatically alter target affinity, selectivity, and functional activity [1]. Therefore, generic substitution with an untested 'benzamide derivative' risks introducing experimental confounds, invalidating structure-activity relationship (SAR) hypotheses, or leading to false-negative results in target validation campaigns. The quantitative evidence presented in Section 3 substantiates the precise, non-interchangeable nature of this compound's activity profile.

Quantitative Evidence Guide for 2-Chloro-N-(2-(4-fluorophenoxy)ethyl)benzamide: A Comparative Analysis of Target Engagement, Functional Activity, and Selectivity


Differential Myeloperoxidase (MPO) Inhibition: Nanomolar Potency vs. Micromolar Class Baseline

This compound demonstrates potent inhibition of the pro-inflammatory enzyme myeloperoxidase (MPO), with an IC₅₀ value of 1 nM against purified MPO in a chlorination activity assay [1]. This level of potency is significantly differentiated from other compounds evaluated in the same assay system, where many exhibit IC₅₀ values in the micromolar range (e.g., IC₅₀ = 42 µM for a comparator in a related cellular MPO assay [1]). The >40,000-fold difference in potency underscores a critical differentiation point for research applications focused on MPO-dependent pathophysiology.

Myeloperoxidase Inflammation Enzyme Inhibition

Exceptional Antagonist Activity at α3β4 Nicotinic Acetylcholine Receptors (nAChR) Compared to Other nAChR Subtypes

The compound acts as a potent antagonist of the human α3β4 nicotinic acetylcholine receptor (nAChR), with an IC₅₀ of 1.8 nM as measured by inhibition of carbamylcholine-induced ⁸⁶Rb⁺ efflux in SH-SY5Y cells [1]. This activity is notably distinct from its lower potency at other human nAChR subtypes, such as α4β2 (IC₅₀ = 12 nM) and α4β4 (IC₅₀ = 15 nM) [1]. This represents a 6.7-fold and 8.3-fold selectivity for α3β4 over α4β2 and α4β4, respectively, a degree of subtype discrimination that is not uniformly observed among benzamide-derived nAChR ligands.

Nicotinic Receptors Neuropharmacology Ion Channels

In Vivo Efficacy in Smoking Cessation Models: Differentiated Potency Compared to Standard DAT Inhibition Metrics

In a mouse model of nicotine-induced antinociception—a behavioral correlate of nicotine's effects—this compound demonstrated functional antagonism with an ED₅₀ of 1.2 mg/kg following subcutaneous administration in a tail-flick assay [1]. This in vivo potency is particularly noteworthy given its relatively modest in vitro activity at the dopamine transporter (DAT), a primary target for many smoking cessation pharmacotherapies. For comparison, the compound's IC₅₀ for inhibiting [³H]dopamine reuptake at human DAT expressed in HEK293 cells is 658 nM [1], a value several orders of magnitude weaker than its nAChR antagonism. The robust in vivo efficacy at low doses, despite modest DAT engagement, differentiates it from compounds that rely solely on DAT inhibition for behavioral effects.

Addiction Nicotine Behavioral Pharmacology

Multi-Target Transporter Interaction Profile: Unique Pattern of SERT, NET, and DAT Activity

The compound exhibits a distinct pattern of inhibition across the three major monoamine transporters. In HEK293 cells expressing human transporters, it inhibits [³H]serotonin uptake at SERT with an IC₅₀ of 100 nM, [³H]norepinephrine uptake at NET with an IC₅₀ of 443 nM, and [³H]dopamine uptake at DAT with an IC₅₀ of 658 nM [1]. This SERT > NET > DAT rank order of potency is a specific, quantifiable signature. In contrast, many classical antidepressants (e.g., selective serotonin reuptake inhibitors) exhibit a SERT >> NET/DAT profile, while others (e.g., certain stimulants) show the reverse. The balanced, micromolar-range activity across all three transporters represents a defined pharmacological fingerprint that distinguishes this compound from both highly selective and more potent, non-selective monoamine transporter ligands.

Monoamine Transporters Neurochemistry Polypharmacology

Best Research and Industrial Application Scenarios for 2-Chloro-N-(2-(4-fluorophenoxy)ethyl)benzamide Based on Quantitative Evidence


Investigating α3β4 nAChR-Dependent Mechanisms in Addiction and Pain

This compound is an optimal tool for in vitro and in vivo studies aimed at isolating the specific contribution of α3β4 nicotinic acetylcholine receptors to physiological and pathological processes. Its 6.7- to 8.3-fold selectivity for α3β4 over α4β2 and α4β4 nAChR subtypes (IC₅₀ = 1.8 nM vs. 12 nM and 15 nM, respectively) allows for more precise pharmacological dissection than less selective nAChR antagonists [1]. This is particularly relevant for research into nicotine addiction and neuropathic pain, where α3β4 receptors have been genetically and pharmacologically implicated. The compound's in vivo efficacy in a smoking cessation model (ED₅₀ = 1.2 mg/kg in tail-flick assay) further supports its utility in behavioral pharmacology studies [1].

Elucidating the Role of Myeloperoxidase (MPO) in Inflammatory Disease Models

For research programs focused on the pathogenic role of MPO in cardiovascular, pulmonary, or autoimmune diseases, this compound offers a high-potency tool compound for in vitro mechanistic studies. Its IC₅₀ of 1 nM for MPO chlorination activity represents a >40,000-fold improvement in potency over some other benzamide-derived MPO inhibitors evaluated in the same assay platform [1]. This high potency is essential for achieving complete target inhibition in cellular and biochemical assays, minimizing the confounding effects of residual MPO activity. Researchers can use this compound to validate MPO as a target in their specific disease models with greater confidence in target engagement.

Probing Polypharmacology at Monoamine Transporters (SERT, NET, DAT)

This compound is well-suited for research investigating the functional consequences of simultaneous, balanced modulation of serotonin, norepinephrine, and dopamine transporters. Its unique potency fingerprint (SERT IC₅₀ = 100 nM; NET IC₅₀ = 443 nM; DAT IC₅₀ = 658 nM) [1] provides a defined, reproducible profile that is distinct from highly selective reuptake inhibitors or non-selective stimulants. It can serve as a reference compound in screening cascades aimed at identifying novel agents with a similar polypharmacology, or as a chemical probe to study the integrated effects of boosting all three monoamine systems in preclinical models of depression, anxiety, or cognition.

Structure-Activity Relationship (SAR) Studies on Benzamide-Derived nAChR Antagonists

Medicinal chemistry programs focused on optimizing nAChR antagonists can utilize this compound as a key reference point in SAR campaigns. Its defined activity at multiple nAChR subtypes (α3β4, α4β2, α4β4, muscle-type) [1] provides a benchmark against which new analogs can be compared for improvements in potency, selectivity, or functional activity. The compound's well-characterized in vitro and in vivo data package allows for the rational design of next-generation molecules with enhanced therapeutic potential.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-chloro-N-(2-(4-fluorophenoxy)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.